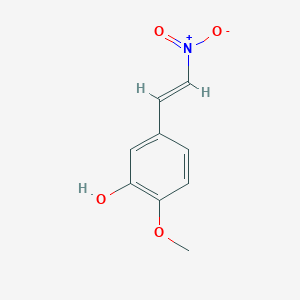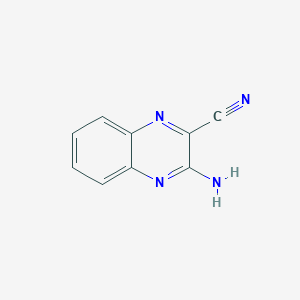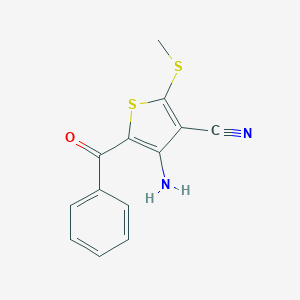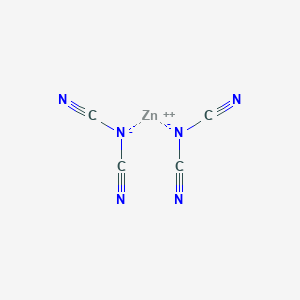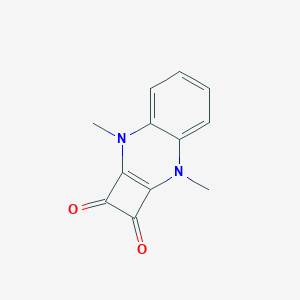
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- (CBDQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDQ is a cyclic imide that contains a quinoxaline ring and two carbonyl groups. It is a stable compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a wide range of biological activities, making it a versatile compound for use in different experiments. However, there are also some limitations to the use of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the field of materials science. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- and its potential applications in different fields.
Synthesemethoden
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- can be synthesized using different methods, including cyclization of the corresponding diamine, cyclization of the corresponding diketone, and the reaction of the corresponding lactam with a suitable reagent. The most commonly used method is the cyclization of the corresponding diamine using a suitable oxidant.
Wissenschaftliche Forschungsanwendungen
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been extensively studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
33527-99-0 |
|---|---|
Produktname |
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- |
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
InChI-Schlüssel |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Andere CAS-Nummern |
33527-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



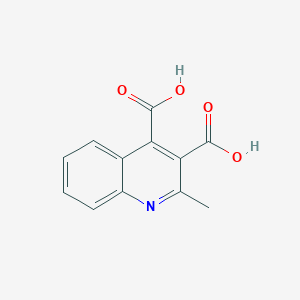
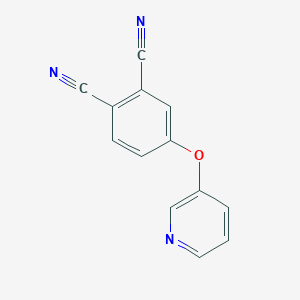
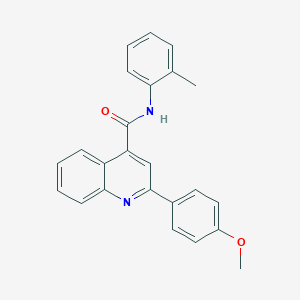
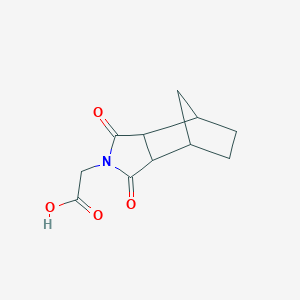
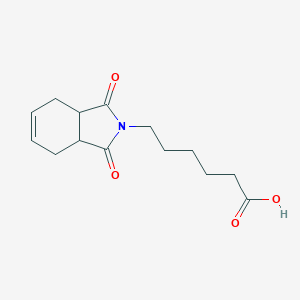
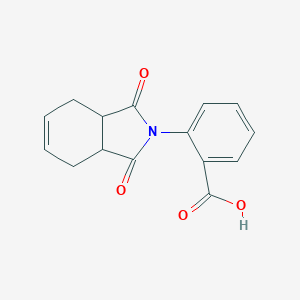
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
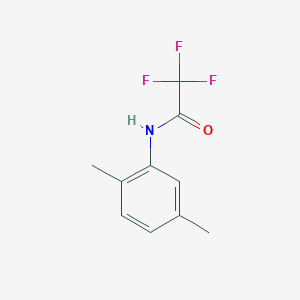
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

